2-amino-3-ethoxybenzene-1-thiol
Description
Contextualization within Aminobenzenethiol Chemistry
2-amino-3-ethoxybenzene-1-thiol is a derivative of 2-aminobenzenethiol, a foundational compound in the field of aminobenzenethiol chemistry. innospk.comsolubilityofthings.com 2-aminobenzenethiols are characterized by the presence of both an amino (-NH2) and a thiol (-SH) group on a benzene (B151609) ring. innospk.com The relative positions of these groups significantly influence the chemical reactivity of the molecule. In the case of 2-aminobenzenethiol, the ortho positioning of the amino and thiol groups allows for their participation in cyclization reactions to form benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmdpi.com
The introduction of an ethoxy group at the 3-position, as in this compound, adds another layer of complexity and functionality. The ethoxy group, being an electron-donating group, can modulate the electronic properties of the aromatic ring and influence the reactivity of the amino and thiol groups. vulcanchem.com Research in aminobenzenethiol chemistry often focuses on understanding how different substituents on the benzene ring affect the synthesis and properties of the resulting compounds. ijcrt.org
Significance of Multifunctionalized Aromatic Thiols as Research Targets
Multifunctionalized aromatic thiols are organic compounds that possess a thiol group attached to an aromatic ring, which is also substituted with one or more other functional groups. These compounds are of significant interest in chemical research due to their versatile reactivity and potential applications in various fields. researchgate.netresearcher.life The thiol group can undergo a variety of chemical transformations, including oxidation to form disulfide bonds or sulfonic acids, and can also act as a nucleophile in addition and substitution reactions. nih.gov
The presence of other functional groups, such as amino, hydroxyl, or carboxyl groups, in addition to the thiol group, allows for the selective modification of the molecule at different positions. This multifunctionality makes these compounds valuable precursors for the synthesis of complex organic molecules, including polymers and pharmaceuticals. solubilityofthings.comresearchgate.net For instance, the combination of amino and thiol groups in aminobenzenethiols is crucial for the synthesis of benzothiazines and phenothiazines, which are important classes of heterocyclic compounds. ijcrt.org
Overview of Research Trajectories for this compound and Analogues
While specific research on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous compounds. The primary areas of investigation for such multifunctional aromatic thiols include their use as building blocks in organic synthesis, particularly for the creation of heterocyclic systems. The condensation of 2-aminobenzenethiols with various electrophiles is a common strategy for synthesizing substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.orgmdpi.comnih.gov
Furthermore, the thiol group in these molecules makes them suitable for applications in materials science. Aromatic thiols are known to form self-assembled monolayers on metal surfaces, which can be used to modify the surface properties of materials. researcher.life The presence of additional functional groups, like the amino and ethoxy groups in this compound, could allow for further functionalization of these surfaces.
Interactive Data Tables:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91074-49-6 sigmaaldrich.comchemsrc.com |
| Molecular Formula | C8H11NOS sigmaaldrich.comchemsrc.com |
| Molecular Weight | 169.25 g/mol sigmaaldrich.com |
| IUPAC Name | 2-amino-3-ethoxybenzenethiol sigmaaldrich.com |
| Purity | 95% sigmaaldrich.comchemsrc.com |
Table 2: Comparative Properties of 2-aminobenzenethiol
| Property | Value | Reference |
| CAS Number | 137-07-5 | innospk.comlookchem.com |
| Molecular Formula | C6H7NS | innospk.comlookchem.com |
| Molecular Weight | 125.19 g/mol | innospk.comwikipedia.org |
| Appearance | Light yellow to yellow liquid or solid | innospk.com |
| Melting Point | 23 °C | innospk.com |
| Boiling Point | 234.9 °C at 760 mmHg | innospk.com |
| Density | 1.2 g/cm³ | innospk.com |
Properties
CAS No. |
91074-49-6 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 2 Amino 3 Ethoxybenzene 1 Thiol
Established Synthetic Pathways for Substituted Aminobenzenethiols
The synthesis of substituted aminobenzenethiols, including 2-amino-3-ethoxybenzene-1-thiol, has traditionally relied on multi-step reaction sequences. These methods, while effective, often involve harsh reaction conditions and the use of hazardous reagents.
Multi-step Reaction Sequences
A common and established route for preparing 2-aminobenzenethiols is the Herz reaction. ijcrt.org This process involves treating an arylamine with sulfur monochloride to form a thiazathiolium chloride, also known as a Herz compound. ijcrt.org Subsequent alkaline hydrolysis of this intermediate yields the sodium salt of the corresponding 2-aminobenzenethiol. ijcrt.org However, a significant limitation of the Herz reaction is the potential for chlorination of the aromatic ring if the para-position of the starting aniline (B41778) is unsubstituted. ijcrt.org
Another widely utilized method involves the hydrolytic cleavage of 2-aminobenzothiazoles. ijcrt.org This two-step approach first requires the synthesis of the substituted 2-aminobenzothiazole (B30445), which is then hydrolyzed to produce the desired 2-aminobenzenethiol. ijcrt.org
The synthesis of substituted benzenes often requires a strategic, multi-step approach to ensure the correct placement of functional groups. youtube.comlibretexts.org For instance, the order of reactions is crucial. If a meta-directing group is required in the final product, a nitration step might be performed early in the sequence, as the nitro group is a meta-director. libretexts.org This can be followed by other substitutions and finally, the reduction of the nitro group to an amine. youtube.com
Precursor Design and Selection
The rational design and selection of precursors are paramount for the successful synthesis of target molecules. beilstein-journals.org In the context of this compound, the starting material would likely be a substituted aniline. The choice of substituents on the aniline precursor dictates the final substitution pattern of the aminobenzenethiol. For instance, to synthesize this compound, one would logically start with a 3-ethoxyaniline (B147397) derivative.
The reactivity of the precursor is also a key consideration. For example, the amino group in anilines can be problematic in certain electrophilic aromatic substitution reactions. youtube.com To circumvent this, the amino group can be converted into an amide, which is less basic and still directs ortho- and para-substitution. youtube.com This protecting group can later be removed via hydrolysis. youtube.com The design of precursors often involves considering the electronic effects of existing substituents to guide the regioselectivity of subsequent reactions.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, aiming to develop more environmentally benign and sustainable processes. researchgate.netnih.govnih.gov This has led to the exploration of alternative synthetic routes for compounds like this compound that minimize waste, use safer solvents, and are more energy-efficient. researchgate.net
Solvent-Free Reaction Conditions
Performing reactions in the absence of a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. One notable example is the solvent-free synthesis of 2-substituted benzothiazoles, which are structurally related to aminobenzenethiols, using ZnO nanoparticles as a catalyst at room temperature. mdpi.com This method provides high yields in a short reaction time. mdpi.com Grinding techniques have also been employed for the one-pot, solvent-free synthesis of various heterocyclic compounds, often resulting in shorter reaction times and higher yields compared to conventional heating methods. researchgate.net
Catalyst-Free or Environmentally Benign Catalysis (e.g., K2CO3, boric acid, ionic liquids)
The development of catalyst-free reactions or the use of environmentally benign catalysts is a cornerstone of green chemistry. bepls.com Catalyst-free methods for the synthesis of 2-aminothiazoles have been reported, utilizing reagents like PEG-400 or simply heat. bepls.com
Environmentally benign catalysts that have been explored for related syntheses include:
K2CO3: This mild base has been effectively used in the synthesis of thiazole (B1198619) derivatives in water, an environmentally friendly solvent. bepls.com
Boric acid: While not explicitly detailed for this specific synthesis in the provided context, boric acid is known as a mild and environmentally friendly Lewis acid catalyst in various organic transformations.
Ionic liquids (ILs): These salts, which are liquid at low temperatures, have been used as recyclable and non-volatile reaction media for the synthesis of benzothiazoles. mdpi.com Their use can lead to high yields under mild conditions without the need for a separate catalyst. mdpi.com
Heteropoly acids (HPAs): Supported HPAs are robust and reusable solid acid catalysts that can be employed in various organic reactions, offering a greener alternative to traditional homogeneous acid catalysts. researchgate.netnih.gov
The use of base catalysts like polyether amines has also been investigated for the aerobic oxidation of thiophenols, a reaction relevant to the chemistry of benzenethiols. mdpi.com This method is cost-effective and allows for catalyst recycling. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including 2-substituted benzothiazoles and 3-aminobenzo[b]thiophenes. mdpi.comnih.gov
Microwave irradiation can be particularly effective for one-pot, multi-component reactions, which are inherently more efficient and atom-economical. organic-chemistry.orgnih.gov For example, the microwave-assisted synthesis of 2-amino-1,3-thiazoles from alcohols has been demonstrated, showcasing the efficiency of this technology. organic-chemistry.org The use of microwave heating in conjunction with green solvents like glycerol (B35011) further enhances the environmental credentials of the synthetic process. mdpi.com
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and implosive collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions. This technique has been successfully employed for the synthesis of various heterocyclic and organoselenium compounds. nih.govelsevierpure.com
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Representative Compounds
| Feature | Conventional Method | Ultrasound-Assisted Method | Potential Advantage for Synthesis |
|---|---|---|---|
| Reaction Time | Often several hours to days | Minutes to a few hours | Significant reduction in process time |
| Energy Input | Bulk heating, often inefficient | Localized energy, highly efficient | Lower energy consumption |
| Product Yield | Variable, can be moderate | Generally high to excellent | Improved process efficiency |
| Reaction Conditions | Often requires high temperatures | Can often be performed at ambient temperature | Enhanced safety and sustainability |
This table illustrates the general advantages of ultrasound assistance based on findings for other compounds, suggesting potential benefits for the synthesis of this compound.
Atom Economy and Reaction Efficiency Optimization
A central principle of green chemistry, atom economy, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com It provides a theoretical measure of how little waste a reaction generates. numberanalytics.comnih.gov The concept, introduced by Barry Trost, is calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and sustainable than those like substitutions and eliminations, which generate stoichiometric byproducts. nih.gov
To optimize the synthesis of this compound, a synthetic route should be designed to maximize atom economy. For example, a hypothetical synthesis starting from 2-ethoxy-1-nitrobenzene could proceed via steps that are ideally addition or rearrangement reactions. While atom economy provides a theoretical maximum, the actual efficiency of a process is determined by combining it with the chemical yield. This combined metric, sometimes called Actual Atom Economy (AAE), reflects both the inherent efficiency of the reaction design and its practical success in the lab. researchgate.net
Table 2: Hypothetical Atom Economy Calculation for a Key Synthetic Step
| Reactant A | Reactant B | Desired Product | Byproduct(s) | % Atom Economy |
|---|
| Hypothetical Precursor | Reagent | This compound | Waste | Value would be calculated based on the specific reaction chosen |
This conceptual table demonstrates how atom economy would be assessed for a potential reaction to form the target compound. The goal is to select reactants and a reaction type that maximize the incorporation of atoms into the final product.
One-Pot and Multicomponent Reaction Strategies
One-pot syntheses and multicomponent reactions (MCRs) represent powerful strategies for improving synthetic efficiency. These approaches involve combining two or more reaction steps in a single reaction vessel without isolating intermediate compounds. nih.gov MCRs, a subset of one-pot reactions, bring together three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov
The advantages of these strategies are numerous:
Reduced Waste: Eliminating intermediate workup and purification steps significantly cuts down on solvent use and waste generation.
Time and Cost Savings: Combining multiple steps into one operation saves time, energy, and labor.
Increased Complexity: MCRs allow for the rapid construction of complex molecules from simple, readily available starting materials. rsc.orgresearchgate.net
These methods have been successfully used to synthesize a wide variety of complex molecules, including 2-amino-2-chromenes and quinoline-tethered α-amino ketones. researchgate.netbohrium.com A multicomponent strategy for this compound could, in principle, involve the simultaneous formation of the C-S and C-N bonds on a suitable benzene (B151609) ring precursor, streamlining the synthesis and avoiding the protection and deprotection of functional groups.
Chemoenzymatic or Biocatalytic Synthesis Approaches
Chemoenzymatic and biocatalytic synthesis methods leverage the remarkable selectivity and efficiency of enzymes to perform chemical transformations. nih.gov By combining the precision of biological catalysts with the practicality of organic synthesis, these approaches offer significant advantages, including:
High Selectivity: Enzymes can exhibit exceptional regio-, chemo-, and stereoselectivity, often obviating the need for protecting groups.
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media under mild conditions of temperature and pH, reducing energy consumption and decomposition of sensitive molecules.
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and greener solvents aligns with the principles of sustainable chemistry. nih.gov
While traditional chemical synthesis often struggles with selectivity in polyfunctional molecules, enzymes such as ligases or synthases can target specific sites with high precision. nih.gov For a molecule like this compound, a chemoenzymatic approach could be envisioned for the regioselective introduction of the thiol or amino group onto a precursor molecule, a task that can be challenging using conventional reagents. Although specific biocatalytic routes for this compound are not established, the principles of chemoenzymatic synthesis offer a promising avenue for future development.
Flow Chemistry Techniques for Enhanced Synthetic Scalability and Control
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. polimi.it This technology is a significant departure from traditional batch processing and offers profound advantages, particularly for scalability and process control. nih.gov
Key benefits of flow chemistry include:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or highly exothermic reactions. uc.pt
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heating, cooling, and mixing, leading to better reaction control and higher yields. uc.pt
Precise Control and Automation: Reaction parameters such as temperature, pressure, residence time, and stoichiometry can be precisely controlled and automated, leading to high reproducibility.
Scalability: Increasing production output is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. nih.gov
Flow chemistry has been demonstrated for the synthesis of bioactive compound libraries and various heterocyclic systems. nih.govd-nb.info The synthesis of this compound could greatly benefit from this technology, especially if any synthetic steps involve unstable intermediates or require precise temperature control. A multi-step flow synthesis could be designed to produce the target compound in a continuous, automated fashion, improving safety, consistency, and throughput. uc.pt
Table 3: Comparison of Flow Chemistry vs. Batch Processing
| Parameter | Batch Processing | Flow Chemistry | Advantage |
|---|---|---|---|
| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) | Faster development and production |
| Safety | Higher risk with large volumes | Inherently safer with small volumes | Suitable for hazardous reactions |
| Heat Transfer | Inefficient, can lead to hot spots | Highly efficient and uniform | Better control, fewer side products |
| Process Control | Manual or semi-automated | Fully automated and precise | High reproducibility and consistency |
| Reaction Time | Determined by batch size and heating/cooling | Often faster due to efficient transfer | Increased throughput |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Ethoxybenzene 1 Thiol
Reactivity Profiles of the Thiol (-SH) Moiety
The thiol group is a dominant center of reactivity in 2-amino-3-ethoxybenzene-1-thiol, participating in a range of nucleophilic, oxidative, and addition reactions.
Nucleophilic Reactivity of the Thiol Group
The thiol group (-SH) of this compound is a potent nucleophile, a characteristic that is central to many of its chemical transformations. The nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion (-S⁻). The rate of nucleophilic reactions involving the thiol group often increases with pH, as a more basic environment facilitates the formation of the more reactive thiolate species. bohrium.com In direct comparison within aminothiol (B82208) structures, the thiol group, particularly in its anionic thiolate form, is generally a stronger nucleophile than the amino group. nih.govnih.gov This heightened reactivity allows the thiol to readily participate in addition reactions with α,β-unsaturated compounds and to be a primary site for alkylation. bohrium.comnih.gov For instance, in reactions with electrophiles like quinone methides, the cysteine thiol is the most reactive site in proteins, surpassing even the N-terminal amino groups. nih.gov This inherent high nucleophilicity is a key factor in the efficiency of reactions like the thiol-yne Michael addition, which can proceed to quantitative conversion under ambient conditions. bham.ac.uk
Oxidative Transformations of the Thiol Group
The sulfur atom in the thiol group can exist in various oxidation states, leading to a rich oxidative chemistry. Mild oxidation, for instance with hydrogen peroxide, initially converts the thiol to a sulfenic acid (R-SOH). nih.gov This intermediate is often transient and can react with another thiol molecule to form a disulfide (R-S-S-R), a common oxidative coupling product. nih.gov
Further oxidation of the sulfenic acid can occur, leading to the formation of more stable, higher oxidation state species. These include sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). nih.gov While the initial oxidation to sulfenic acid and disulfide can be reversible, the formation of sulfinic and sulfonic acids is generally considered irreversible. nih.gov Under conditions involving free radicals, one-electron oxidation can generate a thiyl radical (R-S•), a highly reactive species that can proceed to form a variety of products. nih.gov Excessive oxidative stress can lead to indiscriminate and irreversible oxidation of protein thiols. nih.gov
Table 1: Oxidation Products of the Thiol Group
| Oxidizing Agent/Condition | Product | Oxidation State of Sulfur | Reversibility |
|---|---|---|---|
| Mild Oxidants (e.g., H₂O₂) | Sulfenic Acid (R-SOH) | 0 | Reversible |
| Mild Oxidants, presence of R-SH | Disulfide (R-S-S-R) | -1 | Reversible |
| Stronger Oxidants | Sulfinic Acid (R-SO₂H) | +2 | Generally Irreversible |
| Strongest Oxidants | Sulfonic Acid (R-SO₃H) | +4 | Irreversible |
Thiol-Ene and Thiol-Yne Click Chemistry
The thiol group of this compound is an ideal participant in "click chemistry," specifically in thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, atom economy, stereoselectivity, and mild reaction conditions. wikipedia.org
The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an ene). wikipedia.org The reaction can proceed through two primary mechanisms:
Radical Addition : Initiated by light or a radical initiator, a thiyl radical is formed, which adds to the alkene in an anti-Markovnikov fashion. wikipedia.org This pathway is notably insensitive to oxygen. researchgate.net
Michael Addition : Catalyzed by a base or nucleophile, this pathway also results in the anti-Markovnikov addition product. wikipedia.org
The thiol-yne reaction is the analogous addition of a thiol to an alkyne (a yne). wikipedia.org This reaction is particularly versatile as it can proceed through a stepwise addition. The first addition of the thiol to the alkyne yields a vinyl sulfide. This intermediate contains a new double bond that can then react with a second thiol molecule, leading to a di-addition product. researchgate.netwikipedia.org Like the thiol-ene reaction, it can be initiated by radicals or catalyzed. wikipedia.org The efficiency and predictability of these reactions make them powerful tools for synthesizing complex molecules and polymers. bham.ac.ukresearchgate.net
Formation of Sulfur-Containing Heterocycles (e.g., benzothiazoles, thiadiazoles)
A cornerstone of the reactivity of 2-aminothiophenols, including the ethoxy-substituted derivative, is their use as precursors for sulfur-containing heterocycles, most notably benzothiazoles. mdpi.commdpi.com The synthesis of the benzothiazole (B30560) ring system typically involves the condensation of a 2-aminothiophenol (B119425) with a compound containing a carbonyl or cyano group, such as an aldehyde, carboxylic acid, or acyl chloride. mdpi.commdpi.com
The general mechanism involves an initial nucleophilic attack by the amino group on the electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of an aldehyde). This is followed by an intramolecular cyclization step where the nucleophilic thiol group attacks an intermediate, leading to the formation of the five-membered thiazole (B1198619) ring. A final dehydration or oxidation step then yields the aromatic benzothiazole product. ekb.eg Although the amino group initiates the sequence, the thiol group's nucleophilicity is indispensable for the critical ring-closing step.
Various catalysts and conditions have been developed to promote this transformation, including acid catalysts (like PPA or MeSO₃H/SiO₂), metal catalysts, and green chemistry approaches using ionic liquids or microwave irradiation. mdpi.comnih.gov
Table 2: Selected Methods for Benzothiazole Synthesis from 2-Aminothiophenol
| Reactant | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Refluxing Toluene | Standard condensation | mdpi.com |
| Nitriles | Copper catalyst | Efficient synthesis from nitriles | organic-chemistry.org |
| Aromatic Acid Chlorides | Ionic Liquid | Room temperature, catalyst-free potential | mdpi.com |
| Carboxylic Acids | MeSO₃H/SiO₂ | Dehydrating catalyst system | nih.gov |
Reactivity Profiles of the Amino (-NH₂) Moiety
While the thiol group is often the more potent nucleophile, the amino group possesses its own distinct reactivity that is crucial for many of the molecule's applications.
Nucleophilic Reactivity of the Amino Group
The amino group (-NH₂) of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. Its reactivity is evident in the synthesis of benzothiazoles, where it typically serves as the initial attacking nucleophile. mdpi.comekb.eg In the condensation with an aldehyde or carboxylic acid, the amino group attacks the carbonyl carbon to form a Schiff base or amide intermediate, respectively, which precedes the cyclization involving the thiol. mdpi.comekb.eg
While thiols are generally more nucleophilic than amines, the amino group's reactivity is significant. nih.gov Studies comparing the nucleophilic potential of functional groups have shown that while the cysteine thiol is the most reactive site in peptides, the N-terminal α-amino groups are also primary sites for alkylation, indicating substantial nucleophilicity. nih.gov The relative reactivity of the thiol and amino groups can be influenced by factors such as pH and the specific electrophile involved. bohrium.com In aminothiols, the polar and steric parameters governing the nucleophilic reactions of mercaptide ions and amino groups have been found to be similar. bohrium.com
Derivatization via Amidation and Schiff Base Formation
The amino group of this compound is a key site for derivatization reactions, readily undergoing amidation and Schiff base formation.
Amidation: The primary amino group can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amino group in amidation can be influenced by the electronic effects of the other substituents on the aromatic ring.
Schiff Base Formation: The amino group can also condense with aldehydes or ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for introducing a wide range of substituents, which can be valuable in the synthesis of more complex molecules.
| Reaction Type | Reactant | Functional Group Involved | Product Type |
| Amidation | Acyl Halides, Anhydrides | Amino (-NH2) | Amide |
| Schiff Base Formation | Aldehydes, Ketones | Amino (-NH2) | Schiff Base (Imine) |
Cyclization Reactions Involving the Amino Group
The ortho-positioning of the amino and thiol groups in this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly benzothiazoles.
General synthesis of benzothiazoles involves the condensation of 2-aminothiophenols with carbonyl compounds, which then undergoes cyclization and oxidative aromatization to form the benzothiazole core. mdpi.com Various catalytic systems, including transition metals and green chemistry approaches, can be employed to enhance the efficiency of these reactions. mdpi.com The reaction of this compound with an appropriate electrophile can lead to the formation of a five-membered thiazole ring fused to the benzene (B151609) ring. For instance, reaction with a one-carbon electrophile, such as formic acid or its derivatives, can yield a 4-ethoxybenzothiazole. The specific reaction conditions and the nature of the electrophile will determine the final product. These cyclization reactions are significant in medicinal chemistry, as benzothiazole derivatives are known to exhibit a wide range of biological activities. mdpi.com
| Reactant | Conditions | Product |
| Aldehydes | Condensation, cyclization, oxidative aromatization | Substituted 4-ethoxybenzothiazole |
| Carboxylic acids or derivatives | Condensation, cyclization | 2-substituted-4-ethoxybenzothiazole |
Reactivity Profiles of the Ethoxy (-OCH2CH3) Moiety
| Substituent | Effect on Ring | Directing Effect |
| Ethoxy (-OCH2CH3) | Activating | Ortho, Para |
| Amino (-NH2) | Strongly Activating | Ortho, Para |
| Thiol (-SH) | Activating | Ortho, Para |
The ether linkage in the ethoxy group is generally stable but can be cleaved under harsh reaction conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers, such as this compound, typically proceeds via a nucleophilic substitution mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com Subsequently, the halide ion (I- or Br-) acts as a nucleophile, attacking the ethyl group in an SN2 reaction, leading to the formation of a phenol (B47542) and an ethyl halide. libretexts.orglibretexts.org Cleavage of the bond between the aromatic ring and the oxygen atom is disfavored.
| Reagent | Conditions | Products |
| Strong Acid (e.g., HI, HBr) | High Temperature | 2-amino-3-mercaptobenzen-1-ol, Ethyl halide |
Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the three substituents.
Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. libretexts.orgvanderbilt.edu
In the case of this compound, all three substituents—amino, thiol, and ethoxy—are ortho, para-directing activators. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. Given the 1,2,3-substitution pattern, the directing effects of the groups can either reinforce or oppose each other. The amino group is a powerful activating group, followed by the ethoxy and thiol groups. When the directing effects of multiple activating groups are in opposition, the most powerful activating group typically governs the position of substitution. openstax.org However, steric hindrance can also play a significant role, with substitution being less likely to occur at a position that is sterically crowded by adjacent bulky groups. openstax.org Therefore, predicting the precise outcome of an electrophilic aromatic substitution reaction on this molecule requires careful consideration of both electronic and steric factors.
| Substituent | Position on Ring | Directing Effect |
| -NH2 | 1 | Ortho, Para |
| -SH | 2 | Ortho, Para |
| -OCH2CH3 | 3 | Ortho, Para |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The reactivity of the aromatic ring towards nucleophilic attack is significantly influenced by the nature of its substituents. byjus.commasterorganicchemistry.com Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are known to activate the ring for SNAr reactions by stabilizing the negatively charged intermediate. masterorganicchemistry.comlibretexts.org
In the hypothetical case of this compound, the thiol group (-SH) or its conjugate base, the thiolate (-S⁻), would likely act as the internal nucleophile, or the entire molecule could react with an external nucleophile. The amino (-NH₂) and ethoxy (-OC₂H₅) groups, being electron-donating, would generally be expected to deactivate the benzene ring towards traditional SNAr reactions. However, the interplay of their electronic and steric effects would require specific experimental data to determine the actual reactivity and potential reaction pathways.
Exploration of Reaction Mechanisms and Kinetics
The investigation of a reaction's mechanism and kinetics provides a deeper understanding of its pathway and the factors that control its rate. For SNAr reactions, this often involves identifying key intermediates and analyzing the influence of substituents on reaction rates. nih.govfrontiersin.org
Kinetic Isotope Effects
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. In the context of nucleophilic aromatic substitution, measuring the KIE by replacing an atom in the leaving group with a heavier isotope could help to distinguish between a concerted mechanism and a stepwise mechanism where the cleavage of the bond to the leaving group is rate-limiting. Without experimental data for this compound, no specific KIE values can be reported.
Hammett Plot Analysis
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.org A Hammett plot, which correlates the logarithm of the reaction rate constants (or equilibrium constants) with substituent constants (σ), provides valuable insights into the reaction mechanism. wikipedia.orgunam.mx The slope of the plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic aromatic substitution. wikipedia.org
To perform a Hammett analysis for this compound, a series of analogous compounds with different substituents at various positions on the benzene ring would need to be synthesized and their reaction rates measured. The resulting data would allow for the construction of a Hammett plot and the determination of the ρ value, offering a quantitative measure of the electronic demands of the transition state. In the absence of such studies, no Hammett plot or ρ value can be presented.
Derivatization and Functionalization Strategies Based on 2 Amino 3 Ethoxybenzene 1 Thiol
Synthesis of S-functionalized Derivatives
The thiol group (-SH) is a key site for a variety of functionalization reactions, including alkylation, oxidation, and acylation, leading to the formation of thioethers, disulfides, thioesters, and various sulfur-containing acids.
The synthesis of thioethers from aminothiophenols is typically achieved through S-alkylation reactions. These reactions involve the deprotonation of the thiol group to form a more nucleophilic thiolate, which then reacts with an alkylating agent. A variety of bases and alkylating agents can be employed, allowing for the introduction of diverse alkyl and aryl substituents.
Disulfides, on the other hand, are commonly formed through the oxidation of thiols. This process can be mediated by a range of oxidizing agents or can occur spontaneously under aerobic conditions, particularly for easily oxidizable thiols like 2-aminothiophenol (B119425). The disulfide bond can often be cleaved back to the thiol under reducing conditions. rsc.org
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiophenol | Alkyl Halide (RX) | 2-Aminophenyl alkyl thioether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Good to Excellent | masterorganicchemistry.com |
| 2-Aminothiophenol | Oxygen (air) | Bis(2-aminophenyl) disulfide | Spontaneous oxidation | Variable | rsc.org |
| Bis(2-aminophenyl) disulfide | Reducing agent (e.g., BH₃NH₃) | 2-Aminothiophenol | Catalyst-free | Quantitative | rsc.org |
Thioesters are another important class of S-functionalized derivatives, which can be synthesized by the acylation of the thiol group. This transformation is typically carried out using acylating agents such as acyl chlorides or carboxylic acids in the presence of a coupling agent. These reactions provide a direct method for introducing a variety of acyl groups onto the sulfur atom. The synthesis of peptide thioesters, for instance, can be achieved via an N-S acyl shift reaction under mild acidic conditions. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiophenol | Acyl Chloride (RCOCl) | S-(2-aminophenyl) thioester | Base (e.g., pyridine), Solvent (e.g., CH₂Cl₂) | Good | organic-chemistry.org |
| 2-Aminothiophenol | Carboxylic Acid (RCOOH) | S-(2-aminophenyl) thioester | Coupling agent (e.g., DCC, EDC) | Good | organic-chemistry.org |
The oxidation of the thiol group can lead to the formation of sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H), which are significantly more oxidized sulfur species. The synthesis of these derivatives requires controlled oxidation using specific oxidizing agents. For instance, the direct oxidation of a thiol to a stable sulfenic acid, a precursor to sulfinic and sulfonic acids, has been achieved. acs.org Further oxidation can then yield the desired higher oxidation state acids. acs.orgresearchgate.net The reaction of thiols with hydrogen peroxide is a common method for producing sulfenic, sulfinic, and ultimately sulfonic acids. nih.gov
| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Reference |
| 2-Aminothiophenol | Hydrogen Peroxide (H₂O₂) | 2-Amino-3-ethoxybenzenesulfenic acid | Controlled conditions | nih.govnih.gov |
| 2-Amino-3-ethoxybenzenesulfenic acid | Hydrogen Peroxide (H₂O₂) | 2-Amino-3-ethoxybenzenesulfinic acid | Further oxidation | acs.orgnih.gov |
| 2-Amino-3-ethoxybenzenesulfinic acid | Hydrogen Peroxide (H₂O₂) | 2-Amino-3-ethoxybenzenesulfonic acid | Stronger oxidation | acs.orgnih.gov |
Synthesis of N-functionalized Derivatives
The primary amino group (-NH₂) of 2-amino-3-ethoxybenzene-1-thiol is a versatile handle for a variety of nitrogen-centered functionalization reactions. These include the formation of amides, ureas, substituted amines, and imines.
Amide bond formation is a cornerstone of organic synthesis. The amino group of 2-aminothiophenol analogues can readily react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. nih.gov This reaction is often facilitated by coupling agents or by activating the carboxylic acid.
Urea (B33335) derivatives can be synthesized from the reaction of the primary amine with isocyanates or by using phosgene (B1210022) or its equivalents to generate an isocyanate in situ, which then reacts with another amine. nih.gov A series of 6-substituted urea derivatives of 2-aminobenzothiazole (B30445) have been prepared by reacting the corresponding 2-aminobenzothiazole with an alkyl- or aryl-isocyanate. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| 2-Aminothiophenol | Carboxylic Acid/Acyl Chloride | N-(2-mercaptophenyl)amide | Coupling agent or base | nih.gov |
| 2-Aminothiophenol | Isocyanate (RNCO) | N-(2-mercaptophenyl)urea | Solvent (e.g., CH₂Cl₂) | nih.govnih.gov |
The primary amino group can be converted into secondary or tertiary amines through various alkylation methods. A particularly effective method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding substituted amine. libretexts.orgmasterorganicchemistry.com This two-step, one-pot procedure is a powerful tool for introducing a wide range of substituents onto the nitrogen atom.
Imines, also known as Schiff bases, are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The formation of imines from 2-aminothiophenol and various aldehydes is a well-established transformation. mdpi.com
| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Final Product | Reference |
| 2-Aminothiophenol | Aldehyde/Ketone | Imine | NaBH₃CN, NaBH(OAc)₃ | Substituted Amine | libretexts.orgmasterorganicchemistry.com |
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| 2-Aminothiophenol | Aldehyde (RCHO) | N-(2-mercaptophenyl)imine | Acid or base catalysis, often with dehydration | researchgate.netmdpi.com |
| 2-Aminothiophenol | Ketone (R₂CO) | N-(2-mercaptophenyl)imine | Acid or base catalysis, often with dehydration | researchgate.net |
Heterocyclic Ring Annulation
The strategic positioning of the amino, ethoxy, and thiol groups on the benzene (B151609) ring of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These heterocycles are significant scaffolds in medicinal chemistry and materials science. researchgate.net The annulation reactions often involve the simultaneous or sequential participation of the amino and thiol groups to form fused ring systems.
For instance, condensation reactions with appropriate bis-electrophiles can lead to the formation of benzothiazine derivatives. The amino group can react with one electrophilic center, while the thiol group reacts with another, leading to a new six-membered heterocyclic ring fused to the benzene ring. The specific nature of the resulting heterocycle depends on the electrophile used. For example, reaction with α,β-unsaturated ketones can yield tetrahydrobenzothiazine derivatives. The development of practical and straightforward methods for constructing such heterocyclic systems is an active area of research. researchgate.net
The "tert-amino effect" is a known strategy in heterocyclic synthesis where an ortho-substituted N,N-dialkylaniline undergoes cyclization. beilstein-journals.org While this compound is a primary amine, analogous intramolecular cyclizations can be envisaged, potentially leading to novel fused heterocyclic structures.
Functionalization of the Aromatic Ring
The aromatic ring of this compound is amenable to various functionalization reactions, allowing for the introduction of additional substituents that can modulate the molecule's electronic properties and steric profile.
Halogenation of the aromatic ring can introduce synthetically useful handles for further transformations. The directing effects of the amino and ethoxy groups, which are ortho-, para-directing, and the thiol group, will influence the regioselectivity of the halogenation. Given the strong activating nature of the amino and ethoxy groups, halogenation is expected to occur at the positions ortho and para to these groups.
Specifically, bromination or chlorination would likely occur at the 4- and 6-positions of the benzene ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) can be employed for this purpose. d-nb.info Microwave-assisted halogenation has been shown to be effective for similar substrates, often leading to improved yields and shorter reaction times. d-nb.info The synthesis of related compounds like 2-amino-3-bromobenzenethiol has been reported, indicating the feasibility of such transformations. nih.govchemicalbook.com
The introduction of a halogen atom provides a site for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or other functional groups.
Table 1: Potential Halogenation Products of this compound
| Reagent | Potential Product(s) |
| N-Bromosuccinimide (NBS) | 2-amino-4-bromo-3-ethoxybenzene-1-thiol, 2-amino-6-bromo-3-ethoxybenzene-1-thiol, 2-amino-4,6-dibromo-3-ethoxybenzene-1-thiol |
| N-Chlorosuccinimide (NCS) | 2-amino-4-chloro-3-ethoxybenzene-1-thiol, 2-amino-6-chloro-3-ethoxybenzene-1-thiol, 2-amino-4,6-dichloro-3-ethoxybenzene-1-thiol |
The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. For this compound, the position of nitration will be governed by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing effects of the amino and ethoxy groups would favor nitration at the 4- and 6-positions. However, the strong acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid) can lead to the protonation of the amino group, forming an ammonium (B1175870) ion which is a deactivating, meta-directing group. This can complicate the reaction and lead to a mixture of products.
To achieve selective nitration, it is often necessary to protect the amino group, for example, by acetylation to form an acetamido group. The acetamido group is still an activating, ortho-, para-director but is less basic and can tolerate nitrating conditions better. Nitration of the acetylated derivative would be expected to yield a mixture of the 4-nitro and 6-nitro products. researchgate.net Subsequent deprotection would then afford the corresponding nitro-substituted this compound.
The introduction of aryl and alkyl groups onto the aromatic ring or at the amino and thiol functionalities can significantly expand the molecular diversity derived from this compound.
Arylation and Alkylation of the Amino and Thiol Groups:
The amino and thiol groups are nucleophilic and can undergo arylation and alkylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.orgyoutube.com This reaction could be used to arylate the amino group of this compound. Similarly, palladium-catalyzed C-S cross-coupling reactions can be employed to arylate the thiol group.
Alkylation of the amino and thiol groups can be achieved using alkyl halides. The relative reactivity of the amino and thiol groups would depend on the reaction conditions, such as the base and solvent used.
Arylation and Alkylation of the Aromatic Ring:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. snnu.edu.cnlibretexts.org To utilize this reaction, this compound would first need to be halogenated, as described in section 4.3.1. The resulting aryl halide could then be coupled with a variety of aryl or alkyl boronic acids or esters to introduce new substituents onto the aromatic ring. This approach has been successfully used in the synthesis of 2-amino-6-arylbenzothiazoles. nih.gov
Construction of Complex Molecular Architectures
The unique trifunctionality of this compound makes it an interesting monomer for the synthesis of larger, more complex molecular architectures such as polymers and dendrimers.
The presence of two nucleophilic groups (amino and thiol) and an aromatic ring that can be further functionalized allows for the incorporation of this compound into polymeric and dendritic structures.
Polymeric Systems:
This compound can be used as a monomer in step-growth polymerization reactions. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of a polyamide-thioether polymer. Alternatively, if the aromatic ring is di-functionalized, for instance with two halogen atoms, it could undergo polymerization through repeated cross-coupling reactions. The thiol-ene "click" reaction, which involves the reaction of a thiol with a compound containing a double bond, is another efficient method for polymer synthesis where this monomer could be utilized. rsc.org
Dendritic Systems:
Dendrimers are highly branched, well-defined macromolecules. nih.gov The AB2-type functionality of this compound (where A is a reactive site for core attachment and B represents two branching points) makes it a potential building block for the construction of dendrimers. For example, the amino group could be reacted with a multifunctional core molecule, and the thiol and a functionalized aromatic ring could serve as branching points for subsequent generations. The synthesis of dendrimers often involves iterative reaction sequences, and various strategies like nucleophilic aromatic substitution are employed. nih.gov
Bridged Systems and Macrocycles
The presence of both a thiol and an amino group in this compound makes it a prime candidate for intramolecular and intermolecular cyclization reactions to form bridged systems and macrocycles. These cyclic compounds are of significant interest in various fields of chemistry.
One of the most efficient methods for forming macrocycles from compounds bearing both thiol and amine functionalities is the thiol-to-amine cyclization using bis-electrophiles. nih.govresearchgate.net This strategy takes advantage of the higher reactivity of the thiol group compared to the amine. nih.gov The reaction typically proceeds in a stepwise manner where the thiol first reacts with one electrophilic site of a linker molecule, followed by an intramolecular reaction of the amine with the second electrophilic site to close the ring. This method has been shown to produce high yields for a wide range of substrates, often without the need for extensive purification. nih.govresearchgate.net The use of various bis-electrophilic linkers allows for the creation of macrocycles with different ring sizes and properties. nih.govresearchgate.net
Another approach to creating cyclic structures is through thioether-based stapling . This can involve reactions such as the palladium-mediated coupling with aryl dihalides or thiol-ene reactions. researchgate.net Photochemical methods, like the photo-activated thiol-yne reaction, offer another route to macrocyclization. whiterose.ac.uk This involves the light-initiated reaction between a thiol and an alkyne. whiterose.ac.uk
The table below illustrates hypothetical examples of how this compound could be used to form bridged and macrocyclic systems using different linkers and reaction types.
| Starting Material | Linker/Reagent | Reaction Type | Resulting Structure |
| This compound | 1,3-Dibromopropane | Thiol-to-amine cyclization | A nine-membered macrocycle containing a thioether and a secondary amine bridge. |
| This compound | 1,4-Diiodobenzene | Palladium-catalyzed coupling | A bridged system where two molecules of the thiol are linked by a phenylene group. |
| This compound | 1,6-Heptadiene | Thiol-ene "click" chemistry | A macrocycle formed via on-resin photochemical thiol-ene reaction. nih.gov |
| This compound | Propargyl bromide (followed by a second linker) | Thiol-yne reaction | A macrocycle formed through a two-step process involving initial alkynylation of the thiol. |
Conjugates and Bioconjugates (excluding biological effects)
The functional groups of this compound also allow for its conjugation to other molecules, including peptides, polymers, and other small molecules. The thiol group is particularly useful for bioconjugation due to its high nucleophilicity and low natural abundance in many biomolecules, which allows for site-selective modification. nih.gov
A common strategy for thiol-specific conjugation is the reaction with maleimide-containing molecules. nih.gov This reaction proceeds rapidly at neutral pH to form a stable thioether bond. Another important method is the thiol-ene reaction, which can be initiated photochemically or through radical initiation, providing a highly efficient and "click-like" conjugation method. nih.gov Thiol-yne reactions offer similar advantages for creating conjugates with molecules containing alkyne groups. whiterose.ac.uk
The amino group on the benzene ring provides an alternative handle for conjugation. For instance, it can react with activated esters, isothiocyanates, or sulfonyl chlorides to form stable amide, thiourea, or sulfonamide linkages, respectively.
The following table provides hypothetical examples of conjugation reactions involving this compound.
| Starting Material | Conjugation Partner | Reaction Type | Resulting Conjugate |
| This compound | Maleimide-functionalized peptide | Michael addition | A peptide-thiol conjugate linked via a thioether bond. nih.gov |
| This compound | Alkyne-terminated polyethylene (B3416737) glycol (PEG) | Thiol-yne reaction | A PEGylated derivative of the thiol, potentially altering its solubility and other physical properties. |
| This compound | N-Hydroxysuccinimide (NHS) ester of a fluorescent dye | Acylation of the amine | A fluorescently labeled version of the compound. |
| This compound | Isothiocyanate-functionalized solid support | Thiourea formation | The compound immobilized on a solid support for use in solid-phase synthesis or affinity chromatography. |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 3 Ethoxybenzene 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For the derivatives of 2-amino-3-ethoxybenzene-1-thiol, such as substituted 2-aminobenzothiazoles, NMR provides critical data for confirming their synthesis and structure.
1H NMR, 13C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. In the analysis of 2-aminobenzothiazole (B30445) derivatives, ¹H NMR spectra typically reveal signals for aromatic protons, protons of the amino group, and protons of substituent groups like the ethoxy group. The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, in 2-amino-6-ethoxybenzothiazole, the ethoxy group would present a characteristic triplet and quartet pattern. The aromatic protons would appear as multiplets in the downfield region of the spectrum. sigmaaldrich.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzothiazole (B30560) ring and the ethoxy group are diagnostic. For example, the carbon attached to the oxygen of the ethoxy group would resonate at a specific downfield shift, while the aromatic carbons would have distinct signals based on their substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Aminobenzothiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-Amino-5,7-dichlorobenzothiazole | 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H) | 120.6, 121.6, 127.9, 129.4, 131.9, 150.5, 167.7 | nih.gov |
| 2-Amino-7-bromobenzothiazole | 5.24 (broad s, 2H), 7.20 (t, J = 7.9 Hz, 1H), 7.26 (dd, J = 1.0 and 7.9 Hz, 1H), 7.48 (dd, J = 1.0 and 7.9 Hz, 1H) | 114.7, 119.6, 124.5, 125.8, 129.0, 151.5, 166.8 | nih.gov |
| Tetraethyl [(6-fluorobenzo[d]thiazol-2-amino)methyl]-1,1-bisphosphonate | 1.26–1.31 (m, 12H), 4.18–4.27 (m, 8H), 5.19 (t, 1H), 5.95 (bs, 1H), 7.00–7.03 (m, 1H), 7.26–7.29 (m, 1H), 7.45–7.48 (m, 1H) | Not specified in snippet | nih.gov |
| Tetraethyl [(6-chlorobenzo[d]thiazol-2-amino)methyl]-1,1-bisphosphonate | 1.26–1.31 (m, 12H), 4.16–4.29 (m, 8H), 5.19 (t, JHP = 21.53, 1H), 5.80 (bs, 1H), 7.24–7.27 (dd, J1 = 8.81, J2 = 2.45, 1H), 7.44 (d, J = 8.81, 1H), 7.54 (d, J = 2.45, 1H) | Not specified in snippet | nih.gov |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure.
COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule, such as those in the ethoxy group and the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra reveal long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for example, linking the ethoxy group to the correct position on the benzothiazole ring. The use of HMBC is crucial for confirming the substitution pattern of the aromatic ring in complex derivatives. beilstein-journals.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying characteristic functional groups. In the analysis of 2-aminobenzothiazole derivatives, the FTIR spectra exhibit distinct absorption bands. nih.gov The N-H stretching vibrations of the primary amino group typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C-O stretching of the ethoxy group would be observed in the fingerprint region, typically around 1250-1000 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring is another characteristic band found around 1600-1650 cm⁻¹. nih.govresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for 2-Aminobenzothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (N-H) | Stretching | 3399, 3246 | nih.gov |
| Aromatic C-H | Stretching | ~3080 | researchgate.net |
| C=N (Thiazole ring) | Stretching | ~1624 | nih.gov |
| C=C (Aromatic ring) | Stretching | ~1556 | nih.gov |
| C-O (Ethoxy) | Stretching | Not specified in snippet |
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-aminobenzothiazole derivatives, Raman spectra can provide valuable information about the sulfur-containing ring and the aromatic system. The S-C bond and the breathing modes of the benzothiazole ring often give rise to strong Raman signals. While detailed Raman data for this compound itself is scarce, analysis of related compounds like 2-amino-6-methoxybenzothiazole (B104352) has been performed, indicating the utility of this technique. chemicalbook.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For derivatives of this compound, techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the MS/MS spectrum can help to confirm the connectivity of the atoms within the molecule. For example, the loss of an ethyl group from the ethoxy substituent or the fragmentation of the benzothiazole ring would produce characteristic daughter ions, providing evidence for the presence of these structural motifs. nih.gov
Table 3: Mass Spectrometry Data for Selected 2-Aminobenzothiazole Derivatives
| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| (1'-chloroacetyl)-2-aminobenzothiazole | Not specified | 222 (M⁺) | 191, 177, 149, 134 | |
| N-(4-methylbenzoyl)-2-amino-benzothiazole | EI | 327 (M⁺) | Not specified in snippet | researchgate.net |
| 2-Amino-5,7-dichlorobenzothiazole | HRMS | 218.9557 | Not specified in snippet | nih.gov |
| 2-Amino-7-bromobenzothiazole | HRMS | 228.9432 | Not specified in snippet | nih.gov |
| Tetraethyl [(6-fluorobenzo[d]thiazol-2-amino)methyl]-1,1-bisphosphonate | ESI | 455 | 317, 289, 261, 243, 179 | nih.gov |
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for the structural elucidation of volatile and thermally stable compounds. In EIMS, high-energy electrons bombard the analyte molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure, akin to a molecular fingerprint.
For "this compound," the EIMS spectrum is expected to exhibit a molecular ion peak (M⁺), corresponding to the intact molecule, although its intensity may be low due to the compound's potential for fragmentation. The fragmentation pattern would likely be influenced by the substituted benzene (B151609) ring. Key fragmentation pathways for related structures include:
The precise fragmentation pattern of "this compound" would provide definitive structural information. A hypothetical fragmentation table is presented below.
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |
|---|---|---|---|
| [M]⁺ | Intact molecule | 169 | Molecular Ion |
| [M - C₂H₄]⁺ | Radical cation of 2-amino-3-mercaptanphenol | 141 | Loss of ethene from the ethoxy group |
| [M - SH]⁺ | 2-amino-3-ethoxybenzene cation | 136 | Loss of the thiol group |
| [M - C₂H₅O]⁺ | 2-amino-1-thiolbenzene cation | 124 | Loss of the ethoxy group |
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable tool for the analysis of polar, thermally labile, and high molecular weight compounds, including "this compound" and its derivatives. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. colostate.edu This is particularly advantageous for confirming the molecular weight of the parent compound.
The high-resolution capability of the mass analyzer allows for the determination of the exact mass of the ions with high accuracy (typically within 5 ppm). dtic.mil This precise mass measurement enables the unambiguous determination of the elemental composition of the molecule, a critical step in identifying unknown compounds or confirming the structure of synthesized molecules. nih.govnih.gov
For "this compound" (C₈H₁₁NOS), the theoretical exact mass of the protonated molecule [M+H]⁺ is 170.0634. ESI-HRMS analysis would aim to detect this ion and confirm its mass with high precision. The technique is also highly sensitive, allowing for the detection of trace amounts of the compound.
The analysis of related amino thiols and their derivatives often employs ESI-MS. nih.govnih.gov For instance, in the study of protein thiols, ESI-MS is used to detect modifications such as S-sulfhydration, which results in a mass shift of +32 Da. nih.gov In the analysis of N-(2-hydroxyphenyl)acetamides, a derivative of aminophenol, LC-(-)-ESI-HRMS has been successfully used to identify various derivatives in bacterial and fungal cultures. researchgate.net
| Ion | Formula | Theoretical Exact Mass (m/z) | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₂NOS⁺ | 170.0634 | Positive |
| [M-H]⁻ | C₈H₁₀NOS⁻ | 168.0488 | Negative |
| [M+Na]⁺ | C₈H₁₁NOSNa⁺ | 192.0454 | Positive |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Due to the polar nature of the amino, hydroxyl (if present in a derivative), and thiol groups in "this compound," derivatization is often required to increase its volatility and thermal stability, and to improve its chromatographic peak shape. sigmaaldrich.comjfda-online.com
Common derivatization reagents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride). sigmaaldrich.com The resulting derivatives are more amenable to GC analysis.
Once separated by the GC column, the analyte enters the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum obtained can be compared with spectral libraries for identification.
Several studies have reported the GC-MS analysis of related compounds. For example, methods have been developed for the determination of 4-aminophenol, an impurity in paracetamol, by GC-MS, sometimes without derivatization. irjet.net Similarly, GC-MS has been used for the analysis of other aminophenol derivatives and for the determination of volatile thiols like 3-mercaptohexan-1-ol in wine. nih.govnih.govresearchgate.net
The following table summarizes typical GC-MS parameters that could be adapted for the analysis of derivatized "this compound."
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Chromatographic Separation Methods
Chromatographic techniques are essential for the isolation and purification of "this compound" and for the quantitative analysis of this compound and its derivatives in complex mixtures. The choice of chromatographic method depends on the properties of the analyte and the analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds, including those that are non-volatile or thermally unstable. nih.gov Given the polarity of "this compound," reversed-phase HPLC (RP-HPLC) is a suitable method for its analysis.
In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For the analysis of amino thiols, pre-column derivatization with a fluorescent tag is often employed to enhance detection sensitivity. nih.gov However, with a UV detector, the aromatic ring of "this compound" should provide sufficient chromophoric activity for detection. The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve good resolution and peak shape.
The following table outlines a potential starting point for an RP-HPLC method for "this compound."
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. As previously mentioned in the context of GC-MS, direct analysis of "this compound" by GC is challenging due to its polarity. Therefore, derivatization is a crucial step to convert the analyte into a more volatile form. sigmaaldrich.com
The choice of derivatizing agent is critical and depends on the functional groups present. For the amino and thiol groups, silylation or acylation are common approaches. Once derivatized, the compound can be separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The retention time of the derivatized analyte under specific chromatographic conditions can be used for its identification.
GC is often used for the analysis of aminophenol derivatives and other related compounds. nih.govnih.gov For instance, a GC method for acetaminophen, an aminophenol derivative, involved derivatization to form an O-heptyl-N-methyl derivative. nih.gov
A typical GC setup for the analysis of derivatized "this compound" is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., HP-5 or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Nitrogen or Helium |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. nih.gov It is particularly useful for monitoring the progress of chemical reactions, checking the purity of a sample, and determining the appropriate solvent system for column chromatography. rsc.org
For the analysis of "this compound," a TLC plate coated with a stationary phase like silica gel would be used. The separation is achieved by developing the plate in a suitable mobile phase. The choice of the mobile phase, a single solvent or a mixture of solvents, is critical for achieving good separation. The separated spots can be visualized under UV light (due to the aromatic ring) or by using a staining reagent. rsc.org For amino-containing compounds, ninhydrin (B49086) can be used as a visualizing agent, which typically produces a colored spot. nih.gov
The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase (Solvent System) | A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio would be optimized to achieve an Rf value between 0.2 and 0.8. |
| Visualization | UV lamp (254 nm and/or 365 nm) and/or staining with a reagent such as ninhydrin or potassium permanganate. |
| Application | Monitoring reaction progress, purity assessment, and solvent system selection for column chromatography. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For "this compound" and its derivatives, this method would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. While specific crystallographic data for "this compound" is not publicly available, the analysis of related structures, such as benzothiazole derivatives formed from o-aminothiophenols, reveals key structural features that can be anticipated. nih.gov
Table 1: Representative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.167 |
| c (Å) | 9.321 |
| β (°) | 105.2 |
| Volume (ų) | 934.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.205 |
Note: This data is illustrative and based on common values for similar organic molecules.
Other Advanced Characterization Methodologies
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is critical for verifying the empirical formula of newly synthesized derivatives of "this compound" and assessing their purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. researchgate.net
Table 2: Theoretical Elemental Composition of this compound (C₈H₁₁NOS)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 56.78% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.55% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.28% |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.46% |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.94% |
| Total | 169.25 | 100.00% |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is employed to study the thermal transitions of "this compound" and its derivatives, such as melting, crystallization, and glass transitions. nih.gov The resulting thermogram provides information on the melting point (Tm), enthalpy of fusion (ΔHf), and any polymorphic transitions. For instance, in the study of related compounds like 2-amino-3-chloro-1,4-naphthoquinones, DSC has been used to investigate their thermal stability and the thermodynamics of their melting processes. researchgate.net Such analyses are crucial for determining the material's processing parameters and storage stability. researchgate.net
Table 3: Illustrative DSC Data for a Derivative of this compound
| Parameter | Value | Description |
| Onset of Melting (°C) | 145.2 | Temperature at which melting begins. |
| Peak Melting Temperature (Tm) (°C) | 148.5 | Temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHf) (J/g) | 110.8 | Heat absorbed to melt the sample. |
| Decomposition Onset (°C) | 225.0 | Temperature at which thermal degradation starts. |
Note: This data is representative and derived from analyses of similar amino-substituted aromatic compounds. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for evaluating the thermal stability and decomposition profile of "this compound" and its derivatives. The TGA curve provides data on the temperatures at which degradation steps occur and the percentage of mass loss associated with each step. This information is vital for understanding the material's upper service temperature and its decomposition mechanism. researchgate.net For example, TGA studies on other organic compounds show how different functional groups influence thermal stability. researchgate.netresearchgate.net
Table 4: Representative TGA Data for a Derivative of this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 100 - 220 | ~1% | Loss of residual solvent or moisture. |
| 220 - 350 | ~45% | Major decomposition step, loss of substituent groups. |
| 350 - 600 | ~30% | Further degradation of the aromatic core. |
| > 600 | ~24% | Residual char. |
Note: This data is for illustrative purposes, based on thermal analysis of related organic molecules. researchgate.net
Computational and Theoretical Chemistry Studies of 2 Amino 3 Ethoxybenzene 1 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, performed using powerful computer simulations, can predict a molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. organic-chemistry.org A DFT study on 2-amino-3-ethoxybenzene-1-thiol would provide insights into its stability and electronic properties. Such an analysis would typically involve the calculation of:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactions. acs.org
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further detail on its electronic landscape. organic-chemistry.org
Ab Initio Methods
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods could be employed to further refine the understanding of the electronic structure and energy of this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a lens to view the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.
Conformational Analysis
The ethoxy group and the amino group in this compound can rotate, leading to different spatial arrangements or conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation.
Intermolecular Interactions
Understanding how this compound interacts with other molecules is vital for predicting its behavior in various environments. Computational studies can characterize and quantify intermolecular forces such as:
Hydrogen Bonding: The amino (-NH2) and thiol (-SH) groups can act as hydrogen bond donors, while the oxygen of the ethoxy group and the nitrogen of the amino group can act as acceptors. nih.gov The strength and geometry of these bonds significantly influence the physical and chemical properties of the compound. ijcrt.org
π-π Stacking: The benzene (B151609) ring can participate in stacking interactions with other aromatic rings.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. For this compound, this could involve:
Identifying Reactive Sites: As mentioned, MEP maps and FMO analysis can pinpoint the most likely sites for electrophilic and nucleophilic attack. organic-chemistry.org
Modeling Reaction Mechanisms: The reaction of 2-aminobenzenethiols with other reagents, such as nitriles to form benzothiazoles, is a known synthetic route. Computational studies could elucidate the step-by-step mechanism of such reactions involving this compound, including the identification of transition states and the calculation of activation energies. This information is invaluable for optimizing reaction conditions and designing new synthetic pathways.
Calculating Reactivity Descriptors: Various calculated parameters, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity.
Transition State Analysis
Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, transition state calculations can elucidate the energetics of various chemical transformations, such as its role in nucleophilic aromatic substitution or its behavior in polymerization processes.
Due to the lack of direct experimental studies on the reaction kinetics of this compound, theoretical models based on related compounds are employed. For instance, studies on the nucleophilic addition of thiols to α,β-unsaturated ketones have shown that substituent effects can significantly influence activation energies. dtu.dk It is plausible that the electron-donating nature of the amino and ethoxy groups in this compound would modulate the nucleophilicity of the thiol group and the stability of any charged intermediates.
Computational methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction involving this compound. By locating the transition state structure, which is a first-order saddle point on this surface, the activation energy (ΔG‡) can be calculated. This provides a quantitative measure of the kinetic barrier for a given reaction pathway. For example, in a hypothetical thiol-ene reaction, the activation barrier would be a key determinant of the reaction's feasibility and rate.
Table 1: Hypothetical Transition State Analysis Data for a Reaction Involving this compound
| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Nucleophilic Addition | DFT (B3LYP) | 6-311+G(d,p) | 15.8 |
| Radical Cyclization | DFT (M06-2X) | 6-311+G(d,p) | 12.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from transition state analysis. The values are based on trends observed in computational studies of similar aromatic thiols.
The elucidation of transition states is crucial for designing catalysts and optimizing reaction conditions for processes involving this compound. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemrevlett.com The energy and spatial distribution of these orbitals provide insights into a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen and sulfur atoms, reflecting its nucleophilic character. The LUMO, conversely, would be distributed over the aromatic system, indicating its potential to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Computational studies on related molecules, such as 2-aminophenol (B121084), have shown that the relative positions of electron-donating and accepting groups significantly influence the FMO energies. nih.govresearchgate.net In this compound, the presence of three electron-donating groups (amino, ethoxy, and thiol) would be expected to raise the energy of the HOMO and influence the energy of the LUMO, thereby affecting the HOMO-LUMO gap.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Computational Method | Basis Set | Predicted Value (eV) |
| HOMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -5.8 |
| LUMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -0.9 |
| HOMO-LUMO Gap | DFT (B3LYP) | 6-311+G(d,p) | 4.9 |
Note: The data in this table is hypothetical and based on computational models of structurally similar aromatic compounds. These values provide a theoretical estimation of the electronic properties.
The FMO analysis is invaluable for predicting how this compound might interact with other molecules in chemical reactions. youtube.com
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective in predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predictions are vital for identifying and characterizing the molecule in experimental settings.
DFT calculations can provide theoretical vibrational frequencies that correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching from the amino group, C-O stretching from the ethoxy group, and S-H stretching from the thiol group, as well as aromatic C-H and C=C stretching. Computational studies on 2-aminophenol have demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.nettheaic.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when compared to experimental data, can confirm the molecular structure. The predicted NMR spectrum of this compound would show distinct signals for the protons and carbons of the ethyl group, the aromatic ring, and the amino and thiol protons.
UV-Visible absorption spectra, which are related to electronic transitions between molecular orbitals, can be predicted using Time-Dependent DFT (TD-DFT). The predicted absorption maxima (λ_max) are influenced by the electronic structure, particularly the HOMO-LUMO gap. For this compound, electronic transitions from the HOMO to the LUMO would likely fall in the UV region.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (N-H stretch), ~2550 cm⁻¹ (S-H stretch), ~1250 cm⁻¹ (C-O stretch) |
| ¹H NMR Spectroscopy | δ 6.5-7.5 ppm (aromatic protons), δ 4.0 ppm (quartet, -OCH₂-), δ 1.4 ppm (triplet, -CH₃) |
| ¹³C NMR Spectroscopy | δ 110-150 ppm (aromatic carbons), δ 63 ppm (-OCH₂-), δ 15 ppm (-CH₃) |
| UV-Vis Spectroscopy | λ_max ≈ 280 nm |
Note: The data in this table represents hypothetical predictions based on established correlations from spectroscopic studies of similar functionalized benzene derivatives.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and refractive index.
The development of a QSPR model involves several steps: defining a dataset of molecules with known properties, calculating a wide range of molecular descriptors for each molecule, selecting the most relevant descriptors, and then building a mathematical model (often using multiple linear regression or machine learning algorithms) that correlates the descriptors with the property of interest.
While no specific QSPR studies on this compound are available, models developed for substituted anilines and phenols can provide a framework. Descriptors that would likely be important for this molecule include those related to its size and shape (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, polarizability), and topology.
Table 4: Hypothetical QSPR Model for a Physicochemical Property of Substituted Benzenethiols
| Property | Model Equation | R² | Q² |
| Boiling Point (°C) | BP = a(MW) + b(logP) + c*(TPSA) + d | 0.92 | 0.85 |
Note: This table presents a hypothetical QSPR model. MW = Molecular Weight, logP = partition coefficient, TPSA = Topological Polar Surface Area. The coefficients a, b, c, and d would be determined through statistical analysis of a training set of molecules.
Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives of this compound, accelerating the discovery of materials with desired characteristics.
Applications of 2 Amino 3 Ethoxybenzene 1 Thiol As a Key Synthetic Building Block
Role in Heterocyclic Synthesis
The ortho-aminothiophenol backbone is a classic precursor for a variety of fused heterocyclic compounds. The presence of an adjacent nucleophilic amine and thiol allows for facile cyclization reactions with a range of electrophilic partners.
The most prominent application of o-aminothiophenols is in the synthesis of the benzothiazole (B30560) ring system, a scaffold found in numerous biologically active compounds and functional materials. nih.gov The reaction typically involves the condensation of the aminothiophenol with a one-carbon electrophile, such as a carboxylic acid, acyl chloride, or aldehyde.
In the case of 2-amino-3-ethoxybenzene-1-thiol, this reaction would lead to the formation of 4-ethoxybenzothiazoles. The general synthetic route involves the initial formation of a thioamide or Schiff base intermediate, followed by an intramolecular cyclization and dehydration or oxidation to yield the aromatic benzothiazole ring. The ethoxy group at the 4-position of the resulting benzothiazole can influence the molecule's solubility, electronic properties, and biological activity. For example, the synthesis of 2-amino-6-methylbenzothiazole (B160888) from p-toluidine (B81030) and thiocyanate (B1210189) highlights a common industrial method for generating substituted aminobenzothiazoles. orgsyn.org A similar strategy could be adapted for ethoxy-substituted analogues.
| Reactant | Resulting Benzothiazole Derivative | Reaction Type |
|---|---|---|
| Formic Acid | 4-Ethoxybenzothiazole | Condensation |
| Acetyl Chloride | 2-Methyl-4-ethoxybenzothiazole | Acylation followed by cyclization |
| Benzaldehyde | 2-Phenyl-4-ethoxybenzothiazole | Condensation followed by oxidation |
| Carbon Disulfide | 4-Ethoxybenzothiazole-2-thiol | Condensation |
Beyond benzothiazoles, the bifunctional nature of this compound allows it to serve as a starting material for other sulfur and nitrogen-containing heterocycles. While not a direct precursor in the most common syntheses, it can be chemically modified to participate in cyclization reactions to form rings like thiadiazoles. For instance, reaction of the amino group with a thiophosgene (B130339) equivalent could generate an isothiocyanate, which can then undergo further reactions.
Alternatively, the thiol group can react with hydrazides in the presence of carbon disulfide to form 1,3,4-oxadiazole-2-thiones, which are versatile intermediates themselves. researchgate.net The inherent reactivity of the thiol and amino groups makes this compound a foundational block for constructing diverse heterocyclic frameworks, a key strategy in diversity-oriented synthesis. nih.govmdpi.com
| Target Heterocycle | Potential Synthetic Strategy | Key Intermediate |
|---|---|---|
| Benzothiadiazine | Reaction with a source of sulfur dioxide (e.g., thionyl chloride) | Direct cyclization |
| Phenothiazine | Oxidative coupling with a second molecule or a catechol derivative | Radical cation intermediate |
| 1,2,3-Benzothiadiazole | Diazotization of the amino group followed by intramolecular cyclization | Diazonium salt |
Integration into Polymer Science and Materials Chemistry
The distinct reactivity of the thiol and amino groups enables the integration of this compound into polymer structures, either as a cross-linking agent to modify existing polymers or as a functional monomer to build new ones.
The thiol group is highly effective in "click" chemistry, particularly in radical-mediated thiol-ene and nucleophilic thiol-yne reactions. usm.edu These reactions are known for their high efficiency, selectivity, and tolerance of various functional groups, proceeding under mild conditions. This compound can therefore act as a cross-linking agent to form robust polymer networks from polymers containing alkene or alkyne functionalities. nih.govresearchgate.net Such thiol-ene networks are used in a variety of applications, from hydrogels to advanced coatings and 3D printing resins. researchgate.netrsc.org The additional amino group provides a secondary site for cross-linking or for imparting functionality, such as pH-responsiveness or increased adhesion.
| Polymer System | Functional Group on Polymer | Cross-linking Chemistry | Resulting Linkage |
|---|---|---|---|
| Polybutadiene | Alkene (C=C) | Thiol-ene reaction | Thioether |
| Unsaturated Polyester | Alkene (C=C) | Thiol-ene reaction | Thioether |
| Epoxy Resin | Epoxide | Thiol-epoxy & Amine-epoxy reaction | Hydroxy thioether & Hydroxy amine |
| Polyurethane | Isocyanate (-NCO) | Amine-isocyanate reaction | Urea (B33335) |
As a monomer, this compound can be used to synthesize high-performance polymers. For example, polymerization through oxidative coupling of the thiol and amino groups can lead to the formation of polybenzothiazoles (PBTs), a class of polymers known for their exceptional thermal stability and mechanical strength. The ethoxy substituent would likely improve the solubility and processability of these otherwise rigid polymers, allowing for easier fabrication into films and fibers. The incorporation of this monomer into other polymer backbones, such as polyamides or polyimides, can be used to introduce specific functionalities, including metal-binding sites (from the aminothiol (B82208) group) and improved hydrophilicity (from the ethoxy group).
| Polymer Class | Co-monomer | Polymerization Method | Key Property |
|---|---|---|---|
| Polybenzothiazole | Terephthalic acid | Condensation polymerization | High thermal stability |
| Polyamide | Adipoyl chloride | Interfacial polymerization | Metal-chelating ability |
| Poly(thioether) | Di-alkene | Thiol-ene polymerization | High refractive index |
| Polyurea | Di-isocyanate | Addition polymerization | Enhanced adhesion |
Development of Novel Reagents and Ligands
The ortho-aminothiophenol structure is a privileged scaffold for creating bidentate ligands capable of chelating a wide range of metal ions. The combination of a soft sulfur donor and a hard nitrogen donor allows for stable complex formation with various transition metals.
The resulting metal complexes of this compound could find applications in catalysis, sensor technology, or as functional materials. The ethoxy group provides steric bulk and electronic modification to the ligand, which can be used to fine-tune the properties of the metal center, such as its redox potential and catalytic activity. A recent study demonstrated the synthesis and characterization of a novel Zinc(II) complex from a related Schiff base ligand, highlighting the interest in developing new metal-ligand systems from functionalized amino-anilines for biological and materials applications. nih.gov The development of such complexes is a cornerstone of coordination chemistry and materials science.
| Metal Ion | Potential Application of Complex | Role of Ethoxy Group |
|---|---|---|
| Palladium (Pd) | Cross-coupling catalysis (e.g., Suzuki, Heck) | Modulate catalyst activity and stability |
| Copper (Cu) | Oxidation catalysis, Atom Transfer Radical Polymerization (ATRP) | Tune redox potential |
| Zinc (Zn) | Fluorescent sensor for metal ion detection | Influence photophysical properties |
| Rhodium (Rh) | Hydroformylation catalysis | Control selectivity and efficiency |
Chelating Agents for Metal Complexes
The molecular structure of this compound contains both a soft thiol (-SH) and a hard amine (-NH2) donor group, positioned ortho to each other on a benzene (B151609) ring. This arrangement is characteristic of effective bidentate chelating agents, which can form stable five-membered rings with metal ions. The presence of the ethoxy group (-OCH2CH3) at the 3-position could sterically and electronically influence the coordination properties of the ligand. However, no specific studies detailing the coordination chemistry of this compound with various metal ions, nor data on the stability constants or structural characterization of any resulting metal complexes, are available in the current body of scientific literature.
Catalysis and Organocatalysis
The potential for this compound to serve in catalytic applications is suggested by its functional groups. The thiol and amine moieties could coordinate to a metal center, forming a ligand that modifies the metal's catalytic activity. Furthermore, the amine and thiol groups themselves possess inherent reactivity that could be exploited in organocatalysis. For instance, the amine could act as a Lewis base or participate in enamine/iminium ion formation, while the thiol could be involved in Michael additions or other nucleophilic transformations. Despite this theoretical potential, there are no published reports of this compound being employed as a ligand in transition metal catalysis or as a primary organocatalyst for any specific chemical transformation.
Precursor for Advanced Organic Synthesis
As a substituted aminothiophenol, this compound could theoretically serve as a valuable precursor in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or materials. Its functional groups offer handles for a variety of chemical modifications. The amine could be acylated, alkylated, or diazotized, while the thiol is amenable to oxidation or alkylation. These transformations could be employed in late-stage functionalization strategies, where key functional groups are introduced at the end of a synthetic sequence. However, the scientific literature does not currently contain specific examples of this compound being utilized as a precursor in the total synthesis of complex organic molecules or in the development of methodologies for late-stage functionalization.
Future Research Directions and Emerging Paradigms in the Chemistry of 2 Amino 3 Ethoxybenzene 1 Thiol
Development of Stereoselective Synthetic Approaches
The synthesis of substituted aromatic compounds with multiple stereocenters is a significant challenge in organic chemistry. While current methods may focus on the regioselective synthesis of compounds like 2-amino-3-ethoxybenzene-1-thiol, the development of stereoselective approaches is a critical future direction. This is particularly relevant if the compound is to be used as a precursor for chiral molecules, such as specialized amino acids or pharmaceutical agents, where stereochemistry dictates biological activity.
Future research should focus on asymmetric synthesis strategies. One promising avenue is the use of chiral auxiliaries, which can be temporarily attached to a precursor molecule to direct the stereoselective introduction of functional groups. scispace.com For instance, methods analogous to the Schöllkopf 'bislactim ether' method could be adapted for the asymmetric synthesis of amino acid derivatives from precursors related to this compound. scispace.com Another approach involves photoredox-catalyzed reactions that can create multiple stereocenters in a single step with high diastereoselectivity, a technique successfully used for synthesizing β-thiolated amino acids. nih.gov The development of such methods would allow for the creation of enantiopure versions of this compound derivatives, which are currently not readily accessible. nih.govelsevierpure.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Table 1: Potential Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Potential Impact on Synthesis | Key Parameters for Prediction |
| Reaction Outcome Prediction | Forecasts yield and selectivity before experimentation. | Reactant structures, catalyst type, solvent, temperature, concentration. |
| Condition Optimization | Identifies the best reaction conditions for maximum yield. | Temperature, pressure, catalyst loading, reaction time. |
| Mechanism Interpretation | Analyzes steric and electronic effects to understand reaction pathways. chemeurope.comeurekalert.org | Molecular orbital energies, atomic charges, steric hindrance parameters. |
| Real-time Monitoring | Enables automated control and early detection of issues. chemai.io | Spectroscopic data (e.g., color), temperature, pressure. |
Exploration of Novel Catalytic Systems
Catalysis is central to the efficient synthesis of substituted aminophenols and their derivatives. Future research on this compound should explore a diverse range of novel catalytic systems that have shown promise in related reactions, such as the synthesis of benzothiazoles from 2-aminothiophenols. mdpi.commdpi.com
Innovations in this area include the use of:
Nanoparticle Catalysts : Nanocomposites, such as those involving magnetic nanoparticles, offer high catalytic activity, selectivity, and the advantage of being easily recyclable. mdpi.com
Ionic Liquids : These can act as both solvent and catalyst, providing a green and efficient medium for reactions. mdpi.com
Biocatalysts : Enzymes, like laccase, can catalyze reactions under mild, environmentally friendly conditions. mdpi.com
Photoredox Catalysts : Visible-light-promoted reactions offer a sustainable and powerful method for forming complex bonds. mdpi.com
Transition-Metal Catalysts : Systems based on copper, palladium, iron, and scandium continue to be developed for their versatility in forming C-N and C-S bonds. mdpi.combeilstein-journals.org
The exploration of these systems could lead to more efficient, selective, and sustainable synthetic routes to this compound and its derivatives.
Table 2: Overview of Novel Catalytic Systems and Their Potential
| Catalyst Type | Example(s) | Potential Advantages for Synthesizing this compound |
| Nanoparticles | Magnetic Nanoparticles (MNPs), Pd-nanocatalysts mdpi.com | High efficiency, excellent yields, recyclability, enhanced selectivity. mdpi.com |
| Ionic Liquids | Nanorod-shaped ionogels mdpi.com | Environmentally benign, solvent-free conditions, high yields, short reaction times. mdpi.com |
| Biocatalysts | Laccase/O2 mdpi.com | Green chemistry approach, operates under mild conditions. mdpi.com |
| Metal Catalysts | Fe(NO3)3, Cu-based systems, Pd(OAc)2 mdpi.combeilstein-journals.org | High versatility, effective for cyclization and cross-coupling reactions. mdpi.combeilstein-journals.org |
| Photoredox Catalysts | Blue LED light with K2S2O8 mdpi.com | Utilizes visible light, sustainable, enables unique transformations. mdpi.com |
Sustainable and Circular Chemistry Innovations
The principles of green and sustainable chemistry are increasingly guiding synthetic organic chemistry. Future syntheses of this compound should prioritize these principles. Research should focus on developing processes that are not only efficient but also environmentally benign. tandfonline.com
Key areas for innovation include:
Green Solvents : Replacing traditional volatile organic compounds with water, or employing solvent-free conditions. mdpi.com
Energy Efficiency : Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. mdpi.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Recyclable Catalysts : Employing heterogeneous catalysts, such as those on magnetic nanoparticles or supported on materials like fly ash, that can be easily recovered and reused. mdpi.combeilstein-journals.org
CO2 as a Reagent/Catalyst : Exploring systems where CO2 can be used to form key intermediates, such as alkyl carbonic acid, which can catalyze reactions under mild conditions and simplify purification. tandfonline.com
By integrating these innovations, the chemical industry can move towards a more circular economy, where waste is minimized and resources are used more efficiently.
Advanced Spectroscopic Characterization Under Operando Conditions
To truly optimize the synthesis of this compound, a deep understanding of the reaction mechanism and catalyst behavior is essential. Advanced spectroscopic techniques, particularly when applied under operando conditions (i.e., during the actual reaction), provide a powerful window into these processes. escholarship.org
Operando spectroscopy allows researchers to observe the catalyst and reacting molecules in real-time, identifying transient intermediates and characterizing the active state of the catalyst. Techniques like X-ray Absorption Spectroscopy (XAS) can reveal dynamic changes in the catalyst's morphology and electronic structure under reaction conditions. escholarship.org This information is invaluable for understanding why a particular catalyst is effective and how it might be improved. By combining operando spectroscopy with computational modeling, a detailed, atomistic picture of the catalytic cycle can be constructed. escholarship.org This approach can distinguish between active catalytic species and stable, but non-productive, "spectator" species, guiding the rational design of more efficient and robust catalysts for the synthesis of this compound.
Q & A
Q. How can this compound be integrated into novel materials (e.g., self-assembled monolayers)?
- Methodological Answer : Surface plasmon resonance (SPR) and atomic force microscopy (AFM) characterize monolayer formation kinetics and morphology. X-ray photoelectron spectroscopy (XPS) confirms sulfur-gold bonding. Comparative studies with analogous thiols (e.g., 4-fluorobenzene-1-thiol) reveal structure-property trends .
Q. What interdisciplinary approaches are needed to explore this compound’s role in environmental remediation?
- Methodological Answer : Combine microbial degradation assays (e.g., soil microcosms) with isotopic tracer studies (¹⁴C-labeled thiol) to track mineralization pathways. Synchrotron-based XANES identifies sulfur speciation in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
